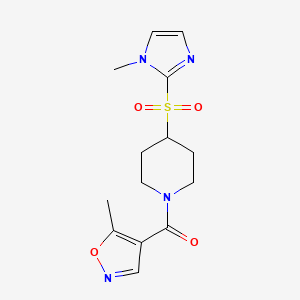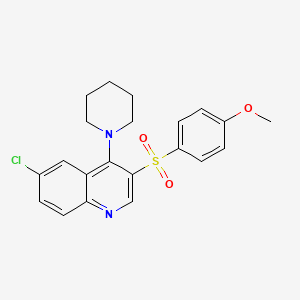![molecular formula C22H19N3OS2 B2888725 N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine CAS No. 1394648-11-3](/img/structure/B2888725.png)
N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin core and a 1-oxothiolan moiety
作用机制
Target of Action
It is known that pyrimidine derivatives, such as this compound, often exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that the compound may interact with these targets to exert its effects.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with the inflammatory response. By inhibiting key inflammatory mediators, it may disrupt the signaling pathways that lead to inflammation, thereby reducing the inflammatory response .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is likely a reduction in inflammation due to the inhibition of key inflammatory mediators . This could potentially lead to a decrease in symptoms associated with inflammatory conditions.
生化分析
Molecular Mechanism
The molecular mechanism of action of N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine is not yet established . It is postulated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
准备方法
The synthesis of N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidin Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted thiophene derivative.
Introduction of the 1-Oxothiolan Moiety: : The 1-oxothiolan group can be introduced through a reaction with a suitable thiol-containing compound, followed by oxidation.
Attachment of the Diphenyl Groups: : The diphenyl groups are typically introduced through a substitution reaction involving a phenyl halide and a base.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different functional groups, altering the compound's reactivity and applications.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: : The compound may have therapeutic potential, and research is ongoing to explore its use in drug development.
Industry: : Its properties make it useful in materials science and other industrial applications.
相似化合物的比较
When compared to similar compounds, N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine stands out due to its unique structure and properties. Similar compounds may include other thieno[2,3-d]pyrimidin derivatives or compounds with similar functional groups. The uniqueness of this compound lies in its combination of the thieno[2,3-d]pyrimidin core and the 1-oxothiolan moiety, which provides distinct chemical and biological properties.
属性
IUPAC Name |
N-(1-oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c26-28-12-11-17(14-28)23-21-19-18(15-7-3-1-4-8-15)13-27-22(19)25-20(24-21)16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKBVYBWIDNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC1NC2=C3C(=CSC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888642.png)
![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2888646.png)

![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)



![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888657.png)
![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888660.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2888661.png)

